
6,6-Dimethyl-1-Vinylcyclohexene
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Description
6,6-Dimethyl-1-Vinylcyclohexene is a useful research compound. Its molecular formula is C10H16 and its molecular weight is 136.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The compound can be synthesized from 2,2-dimethylcyclohexanone through a series of reactions involving Grignard addition and dehydration. The overall yield from these processes can vary but has been reported to be approximately 53% in one study .
Table 1: Synthesis Overview of 6,6-Dimethyl-1-Vinylcyclohexene
Diels-Alder Reactions
One of the primary applications of this compound is its role as a diene in Diels-Alder reactions. This reaction is crucial for synthesizing complex cyclic structures, which are often found in natural products and pharmaceuticals.
Case Study: Synthesis of Rosmariquinone
In a study by Knapp and Sharma (1985), the Diels-Alder cycloaddition of this compound with various dienophiles resulted in significant yields of rosmariquinone derivatives. This method was enhanced by ultrasound techniques, yielding improved product purity and efficiency .
Table 2: Diels-Alder Reaction Products
Dienophile | Product | Yield (%) | Reference |
---|---|---|---|
3-Isopropyl catechol | Rosmariquinone derivative | 90% | |
Maleic anhydride | Cycloadduct A | 85% |
Hydrovinylation Processes
The hydrovinylation of this compound has been studied for its regioselectivity and enantioselectivity. Research indicates that under specific catalytic conditions, this compound can undergo highly selective hydrovinylation to produce valuable vinyl-substituted products.
Case Study: Enantioselective Hydrovinylation
A notable study demonstrated that when treated with ethylene in the presence of a cobalt catalyst, the compound yielded enantiomerically enriched products with over 98% enantiomeric excess . This highlights its potential in producing chiral intermediates for pharmaceuticals.
Table 3: Hydrovinylation Results
Catalyst Type | Conditions | Product | Enantiomeric Excess (%) |
---|---|---|---|
Cobalt Complex | Room Temperature, Ethylene (1 atm) | Vinyl Product A | >98% |
Biological Applications
Recent research has explored the use of derivatives of this compound as potential biomarkers for diseases such as tuberculosis. The synthesis of compounds like tuberculosinyl adenosine has been linked to the virulence factors of Mycobacterium tuberculosis, suggesting that derivatives of this vinyl compound may play a role in diagnostics and therapeutics .
Case Study: Tuberculosinyl Adenosine Synthesis
The total synthesis of tuberculosinyl adenosine utilized this compound as a key intermediate, demonstrating its importance in developing diagnostic markers for tuberculosis .
Properties
CAS No. |
18238-29-4 |
---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
1-ethenyl-6,6-dimethylcyclohexene |
InChI |
InChI=1S/C10H16/c1-4-9-7-5-6-8-10(9,2)3/h4,7H,1,5-6,8H2,2-3H3 |
InChI Key |
UEWHLMYTUFDQND-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC=C1C=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.